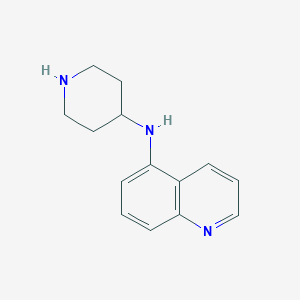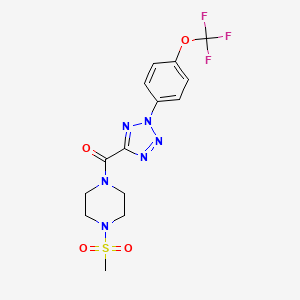
(4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methylsulfonyl group and a tetrazole ring substituted with a trifluoromethoxyphenyl group, making it a subject of study for its chemical reactivity and biological activity.
Mecanismo De Acción
Target of Action
The primary target of this compound is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), and it’s considered an attractive therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Mode of Action
This compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from hydrolyzing 2-AG. This results in an increase in the levels of 2-AG, which can then activate cannabinoid receptors .
Biochemical Pathways
The inhibition of MAGL leads to an increase in the levels of 2-AG, one of the main endocannabinoids. 2-AG is synthesized on-demand in the plasma membrane and released into the extracellular space. After activating the cannabinoid receptors, 2-AG is transported into the cytoplasm and degraded by specific enzymes . By inhibiting MAGL, this compound prevents the degradation of 2-AG, leading to its accumulation and increased activation of cannabinoid receptors .
Result of Action
The inhibition of MAGL by this compound leads to an increase in the levels of 2-AG, resulting in enhanced activation of cannabinoid receptors. This can have various effects depending on the tissue and cell type, including anti-inflammatory, analgesic, and neuroprotective effects . In addition, this compound has shown promising antiproliferative activity on breast and ovarian cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, which is then reacted with a sulfonyl chloride to introduce the methylsulfonyl group. The tetrazole ring is often synthesized separately through a cyclization reaction involving an azide and a nitrile compound. Finally, the two fragments are coupled under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production while maintaining control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.
Aplicaciones Científicas De Investigación
(4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparación Con Compuestos Similares
(4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone: can be compared with other compounds that have similar structural features, such as:
- (4-(methylsulfonyl)piperazin-1-yl)(3-nitrophenyl)methanone
- (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
These compounds share the piperazine and tetrazole rings but differ in the substituents attached to these rings. The unique combination of substituents in This compound contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O4S/c1-28(25,26)22-8-6-21(7-9-22)13(24)12-18-20-23(19-12)10-2-4-11(5-3-10)27-14(15,16)17/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBORLGLOOSLETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethan-1-one](/img/structure/B2883153.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2883154.png)
![1-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2883155.png)
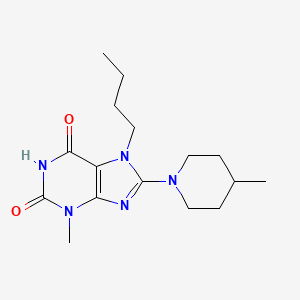
![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2883158.png)

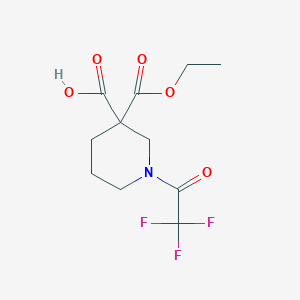
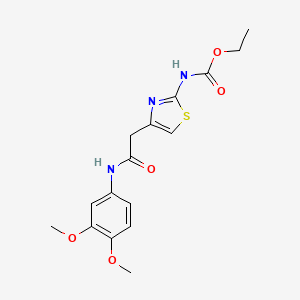
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2883165.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2883166.png)
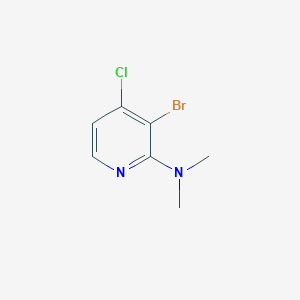
![5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2883170.png)
![4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2883171.png)
